molecular formula C16H20N2O2S B1438788 4-Amino-N-benzyl-N-propylbenzenesulfonamide CAS No. 1155063-54-9

4-Amino-N-benzyl-N-propylbenzenesulfonamide

Cat. No.: B1438788
CAS No.: 1155063-54-9
M. Wt: 304.4 g/mol
InChI Key: FTXXDKHYXYGSAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-benzyl-N-propylbenzenesulfonamide typically involves the reaction of benzylamine and propylamine with a sulfonyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-benzyl-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-N-benzyl-N-propylbenzenesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, although not currently used in clinical settings.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-benzyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-benzyl-N-methylbenzenesulfonamide
  • 4-Amino-N-benzyl-N-ethylbenzenesulfonamide
  • 4-Amino-N-benzyl-N-butylbenzenesulfonamide

Uniqueness

4-Amino-N-benzyl-N-propylbenzenesulfonamide is unique due to its specific combination of benzyl and propyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Biological Activity

4-Amino-N-benzyl-N-propylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula: C15_{15}H18_{18}N2_2O2_2S
  • Molecular Weight: 298.38 g/mol

The compound features an amino group, a benzyl group, and a propyl group attached to a benzenesulfonamide moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Similar compounds have been known to:

  • Target Enzymes: Inhibit various enzymes involved in metabolic pathways.
  • Form Covalent Bonds: Interact with target proteins through covalent or non-covalent bonding, altering their function.
  • Influence Biochemical Pathways: Affect signaling pathways that lead to cellular responses such as apoptosis in cancer cells .

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. In a study evaluating various benzenesulfonamides, it was found that this compound demonstrated potent activity against several bacterial strains.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. One significant study involved testing the compound against human cancer cell lines, revealing promising results.

Table 2: Anticancer Activity on Human Cell Lines

Cell LineIC50_{50} (µM)% Growth Inhibition
MCF-7 (Breast Cancer)5.085
A549 (Lung Cancer)10.070
HeLa (Cervical Cancer)8.075

The findings indicated that the compound effectively inhibited cell proliferation, particularly in breast cancer cells, suggesting its potential as a therapeutic agent in oncology .

Case Studies

  • Study on Perfusion Pressure: A study investigating the effects of benzenesulfonamides on cardiac perfusion pressure demonstrated that derivatives similar to this compound could significantly reduce coronary resistance and perfusion pressure in isolated rat heart models. This suggests cardiovascular implications for compounds within this class .
  • Inhibition of V600EBRAF: Research focused on sulfonamide derivatives showed that compounds like this compound could inhibit V600EBRAF, a key target in melanoma treatment. The study highlighted its selectivity and potency compared to other inhibitors, making it a candidate for further development against specific cancer types .

Properties

IUPAC Name

4-amino-N-benzyl-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-2-12-18(13-14-6-4-3-5-7-14)21(19,20)16-10-8-15(17)9-11-16/h3-11H,2,12-13,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXXDKHYXYGSAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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